rubomycin 13-cyclohexylidenehydrazone
説明
Rubomycin 13-cyclohexylidenehydrazone (RCH) is a semisynthetic derivative of rubomycin (daunorubicin), an anthracycline antibiotic widely used in oncology. RCH is synthesized by introducing a cyclohexylidene hydrazone group at the C-13 position of the rubomycin molecule . This structural modification aims to enhance antitumor efficacy while mitigating systemic toxicity. Preclinical studies highlight its activity against hematologic malignancies and solid tumors, though its therapeutic profile varies significantly depending on the cancer type and administration route .
特性
CAS番号 |
107283-03-4 |
|---|---|
分子式 |
C11H9NO4 |
同義語 |
rubomycin 13-cyclohexylidenehydrazone |
製品の起源 |
United States |
類似化合物との比較
Comparative Analysis with Similar Compounds
RCH’s pharmacological properties are best contextualized by comparing it to rubomycin, its parent compound, and other hydrazone-modified anthracyclines. Below is a detailed evaluation of efficacy, toxicity, and structural influences.
Antitumor Efficacy Across Cancer Models
Key Findings :
- RCH demonstrates selective superiority in solid tumors (e.g., LIO-1, Ehrlich carcinoma) but reduced efficacy in leukemia models (e.g., P-388) compared to rubomycin .
- Structural modifications at C-13 in carminomycin derivatives yield divergent therapeutic outcomes, underscoring the parent compound’s role in determining activity .
Toxicity Profile
Key Findings :
- RCH’s reduced acute toxicity makes it a safer candidate for single-dose regimens, but its heightened cardiotoxicity in prolonged courses limits clinical utility .
- Other hydrazones (e.g., hexylidene, methylpentylidene) exhibit lower toxicity but diminished antitumor activity , suggesting a trade-off between safety and efficacy .
Structural-Activity Relationships
- Cyclohexylidene Group : Enhances binding affinity in solid tumors but reduces solubility, impacting oral bioavailability .
- C-13 vs. C-14 Modifications : Substitutions at C-13 (RCH) preserve anthracycline intercalation capacity, whereas C-14 derivatives (e.g., 14-alkyl rubomycin) alter DNA-binding dynamics .
Research Implications and Limitations
- Clinical Potential: RCH’s selective efficacy in solid tumors warrants further investigation in combination therapies or targeted delivery systems (e.g., polymeric microparticles ).
- Toxicity Challenges : Cardiotoxicity remains a critical barrier, necessitating structural refinements or adjunct cardioprotective agents .
- Comparative Gaps: Limited data exist on RCH’s pharmacokinetics and resistance profiles relative to newer anthracyclines (e.g., epirubicin, idarubicin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
